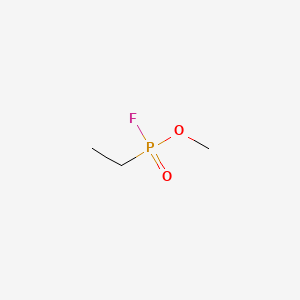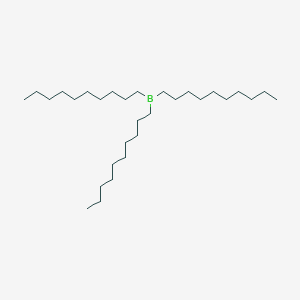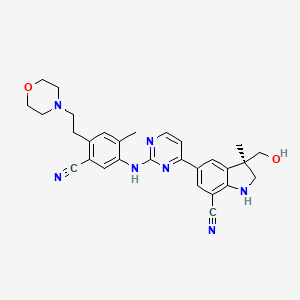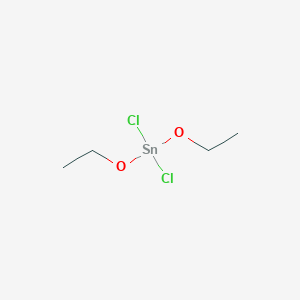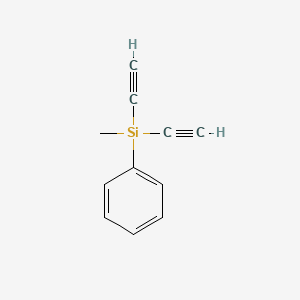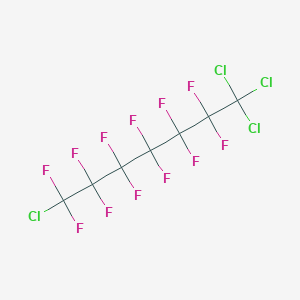
Arsacetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsacetin is an organic arsenic compound with the molecular formula C₈H₁₀AsNO₄. It has been studied for its potential biological and medicinal applications, particularly in the context of its effects on cell proliferation and potential tumor-promoting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arsacetin typically involves the reaction of aniline with arsenic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes of reactants and products. The purification process may involve additional steps such as filtration and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Arsacetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic trioxide form.
Substitution: this compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic trioxide.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic compounds.
Biology: Investigated for its effects on cell proliferation and potential as a tumor promoter.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of other arsenic-based compounds and materials.
Mécanisme D'action
The mechanism of action of Arsacetin involves its interaction with cellular components, leading to changes in cell proliferation and survival. It has been shown to affect various molecular targets and pathways, including:
Cell Proliferation: Promotes cell proliferation by influencing signaling pathways involved in cell growth.
Molecular Targets: Interacts with proteins and enzymes involved in cell cycle regulation.
Pathways Involved: Affects pathways such as the mitogen
Propriétés
Numéro CAS |
618-22-4 |
|---|---|
Formule moléculaire |
C8H10AsNO4 |
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
(4-acetamidophenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO4/c1-6(11)10-8-4-2-7(3-5-8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) |
Clé InChI |
LTGKKKITNWDUCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


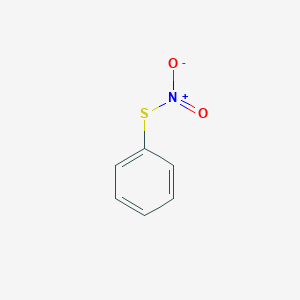
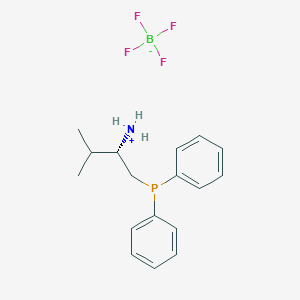

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
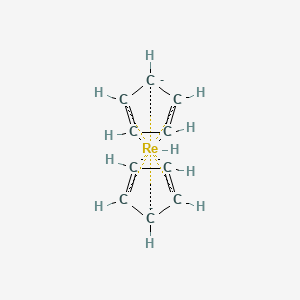

![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
